molecular formula C20H15FO3 B6411742 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid CAS No. 1261955-98-9

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6411742
CAS No.: 1261955-98-9
M. Wt: 322.3 g/mol
InChI Key: ADLKKNZDGDKHLG-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

  • 3-Benzyloxyphenylboronic acid
  • 3-Benzyloxy-5-fluorophenylboronic acid
  • Phenylboronic acid

Comparison: 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. The benzyloxy group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLKKNZDGDKHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692225
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-98-9
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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